molecular formula C14H20O7 B13351864 1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one

1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one

Katalognummer: B13351864
Molekulargewicht: 300.30 g/mol
InChI-Schlüssel: HUDMKAMPITWDKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one is an organic compound with the molecular formula C12H16O6 It is characterized by the presence of three methoxymethoxy groups attached to a phenyl ring, which is further connected to an ethanone group

Vorbereitungsmethoden

The synthesis of 1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trihydroxybenzaldehyde and methoxymethyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the methoxymethoxy groups.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.

Analyse Chemischer Reaktionen

1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Wissenschaftliche Forschungsanwendungen

1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways: It can influence signaling pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone: This compound has similar structural features but differs in the position and number of methoxymethoxy groups.

    1-(4-(2-Methylphenyl)methoxy)phenyl)ethan-1-one: This compound has a different substitution pattern on the phenyl ring, leading to distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H20O7

Molekulargewicht

300.30 g/mol

IUPAC-Name

1-[2,3,4-tris(methoxymethoxy)phenyl]ethanone

InChI

InChI=1S/C14H20O7/c1-10(15)11-5-6-12(19-7-16-2)14(21-9-18-4)13(11)20-8-17-3/h5-6H,7-9H2,1-4H3

InChI-Schlüssel

HUDMKAMPITWDKX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=C(C=C1)OCOC)OCOC)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.